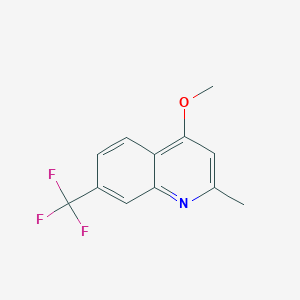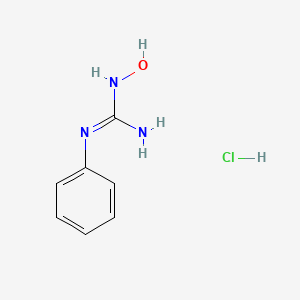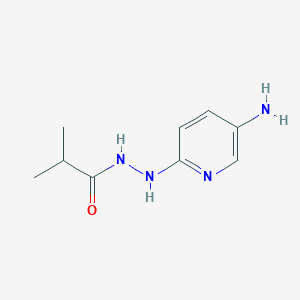
4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline is C12H10F3NO. The structure of quinoline derivatives is characterized by a benzene ring fused with a pyridine moiety . The presence of a fluorine atom and a pyridine in their structure bestows many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
Quinoline derivatives have been found to be reactive, with the keto form being more reactive than the enol form . The reactivity parameters such as ionization potential, electron affinity, global hardness, global softness, electronegativity, chemical potential, and electrophilicity index were calculated .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Quinoline derivatives, including those with methoxy and trifluoromethyl groups, are recognized for their anticorrosive properties. These compounds exhibit high effectiveness against metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This application is particularly valuable in materials science and engineering, where corrosion resistance is crucial for the longevity and reliability of metal components (Verma, Quraishi, & Ebenso, 2020).
Antimicrobial and Antituberculosis Activity
Substituted quinoline derivatives have been synthesized and evaluated for their antimicrobial properties, including potent activity against Mycobacterium tuberculosis. The presence of methoxy groups, along with other substituents, has been found to influence the antimicrobial efficacy of these compounds, making them promising leads for the development of new antimicrobial agents (Jaso, Zarranz, Aldana, & Monge, 2005).
Pharmaceutical Intermediates
The synthesis of quinoline derivatives serves as a foundation for creating pharmaceutically active compounds. These intermediates are crucial for developing medications with potential applications in treating various diseases. The efficient and scalable synthesis of such derivatives underscores their importance in pharmaceutical research and drug development (Bänziger, Cercus, Stampfer, & Sunay, 2000).
Anticancer Activities
Research into substituted quinolines has also uncovered their potential as anticancer agents. Specific derivatives have demonstrated promising anti-breast cancer activities, offering a new avenue for cancer treatment research. The synthesis of these compounds and their evaluation against cancer cell lines highlight the therapeutic potential of quinoline derivatives in oncology (Shi, Nguyen, Battina, Rana, Chiang, & Hua, 2008).
Luminescence and Optical Properties
Quinoline derivatives are also notable for their luminescent properties, which have applications in materials science and chemistry. The study of hydrogen-bonding interactions in luminescent quinoline-triazoles, for instance, provides insights into how molecular structure influences luminescence, potentially leading to new materials for optical devices and sensors (Bai, Young, & Hor, 2017).
Propiedades
IUPAC Name |
4-methoxy-2-methyl-7-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO/c1-7-5-11(17-2)9-4-3-8(12(13,14)15)6-10(9)16-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFXVPXZCFQGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-1-(furan-2-ylmethyl)-N-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2567408.png)
![6-Ethylsulfanyl-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2567411.png)
![3-fluoro-N-[1-(prop-2-enoyl)piperidin-3-yl]benzene-1-sulfonamide](/img/structure/B2567413.png)
![ethyl 2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxochromen-7-yl]oxypropanoate](/img/structure/B2567415.png)


![N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2567419.png)


![N-(2,4-difluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2567424.png)
![4-((Benzo[d]thiazol-2-ylthio)methyl)thiazol-2-amine](/img/structure/B2567427.png)

